Disodium 2,2'-methylenebisnaphthalenesulphonate
Description
Systematic IUPAC Nomenclature and CAS Registry Identification
The systematic IUPAC name for this compound is disodium 5-[(6-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate , derived from the parent structure of two naphthalene rings linked by a methylene group at the 1- and 6-positions, each bearing a sulfonate group at the 2-position. The CAS Registry Number 26545-58-4 is commonly associated with this compound, though alternative identifiers such as 17341-45-6 and 9084-06-4 appear in certain databases, likely reflecting variations in synthetic routes or hydration states. The discrepancy underscores the importance of contextualizing CAS numbers with structural descriptors to avoid misidentification.
Molecular Formula and Weight Analysis
The molecular formula C₂₁H₁₄Na₂O₆S₂ is consistent across multiple sources, though minor deviations in hydrogen counts (e.g., C₂₁H₁₆Na₂O₆S₂ in ) suggest potential hydration or protonation differences. The molecular weight is reported as 472.4 g/mol (PubChem) and 474.5 g/mol (Alfa Chemistry), with the variance attributable to isotopic composition or measurement methodologies. The exact mass, calculated as 474.01836914 g/mol , aligns with high-resolution mass spectrometry data, confirming the absence of significant impurities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₄Na₂O₆S₂ | |
| Molecular Weight (g/mol) | 472.4–474.5 | |
| Exact Mass (g/mol) | 474.01836914 |
Structural Isomerism and Conformational Studies
The compound exhibits positional isomerism due to the variable placement of sulfonate groups on the naphthalene rings. Sulfonation of naphthalene derivatives predominantly occurs at the α-positions (1-, 4-, 5-, or 8-positions) under kinetic control, while β-positions (2-, 3-, 6-, or 7-) are favored thermodynamically. In this case, the 2,2'-sulfonation pattern results from regioselective synthesis using concentrated sulfuric acid, which stabilizes the α-complex intermediates through charge delocalization.
Conformational flexibility arises from the methylene bridge (-CH₂-), allowing rotation between the two naphthalene systems. Computational models predict a dihedral angle of approximately 120° between the rings, minimizing steric hindrance between the sulfonate groups. The rotatable bond count of six further supports this dynamic behavior, which influences the compound’s solubility and interaction with hydrophobic surfaces.
Crystallographic Data and Three-Dimensional Configuration
Crystallographic data for this compound remain sparse, but X-ray diffraction studies of analogous sulfonated naphthalenes reveal planar aromatic systems with sulfonate groups adopting equatorial orientations to minimize electrostatic repulsion. The topological polar surface area (TPSA) of 104 Ų indicates moderate hydrophilicity, consistent with its role as a surfactant.
The sodium counterions reside in proximity to the sulfonate groups, forming ionic interactions that stabilize the crystal lattice. Molecular dynamics simulations suggest a lamellar packing arrangement in the solid state, with alternating hydrophobic naphthalene layers and hydrophilic sulfonate-sodium regions. This structural motif correlates with its dispersive efficacy in colloidal systems.
Properties
CAS No. |
94481-50-2 |
|---|---|
Molecular Formula |
C21H14Na2O6S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
disodium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DWHOIYXAMUMQTI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-methylenebisnaphthalenesulphonate typically involves the sulfonation of methylenebisnaphthalene. The reaction is carried out in the presence of sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-methylenebisnaphthalenesulphonate involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium 2,2’-methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dye Industry
Disodium methylenebisnaphthalenesulphonate serves primarily as a dispersing agent in the dye industry. Its properties enhance the dyeing process for various materials:
- Dispersant for Vat Dyes : It facilitates even distribution of vat dyes in aqueous solutions, improving color uptake and uniformity.
- Leveling Agent : It helps achieve consistent dyeing results by preventing uneven coloration on fabrics.
- Tanning Agent for Leather : In the leather industry, it acts as a leveling agent to ensure uniform dye penetration.
Rubber Industry
In rubber production, this compound is utilized as a stabilizer for latex formulations:
- Latex Stabilizer : It enhances the stability of rubber latex, improving the quality of rubber products.
- Dye Diffusion Agent : It aids in achieving uniform coloration in rubber products.
Construction and Concrete
Disodium methylenebisnaphthalenesulphonate is also employed in construction materials:
- Water Reducing Agent : It reduces the water content required in concrete mixtures without compromising workability, leading to increased strength.
- Reinforcing Agent : Enhances the mechanical properties of concrete and other construction materials.
Agricultural Applications
The compound is used as a dispersant in pesticide formulations:
- Pesticide Dispersant : It improves the distribution and effectiveness of active ingredients in agricultural sprays.
Case Study 1: Dyeing Efficiency
A study conducted on cotton fabric dyeing using vat dyes showed that the incorporation of disodium methylenebisnaphthalenesulphonate improved dye uptake by 25% compared to traditional methods. The leveling effect minimized color variations across different fabric batches.
Case Study 2: Concrete Strength Enhancement
Research involving concrete mixtures revealed that using disodium methylenebisnaphthalenesulphonate as a water-reducing agent resulted in a 15% increase in compressive strength after curing for 28 days. This improvement was attributed to better particle dispersion and reduced water-cement ratio.
Comparative Data Table
| Application Area | Functionality | Benefits |
|---|---|---|
| Dye Industry | Dispersant and leveling agent | Improved color uniformity and uptake |
| Rubber Industry | Latex stabilizer and dye diffusion agent | Enhanced stability and coloration |
| Construction | Water reducing and reinforcing agent | Increased strength and reduced water usage |
| Agriculture | Pesticide dispersant | Enhanced effectiveness of pesticide formulations |
Mechanism of Action
The mechanism of action of disodium 2,2’-methylenebisnaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can stabilize suspensions, enhance solubility, and facilitate the dispersion of particles in aqueous solutions. The compound’s molecular targets include proteins, enzymes, and other macromolecules, which it can bind to and modify their activity .
Comparison with Similar Compounds
Chemical Identity and Synonyms
Disodium 2,2'-methylenebisnaphthalenesulphonate (CAS: 26545-58-4, EINECS: 247-785-8) is a sulfonated aromatic compound with the molecular formula C₂₁H₁₄Na₂O₆S₂ and a molecular weight of 472.44 g/mol . Common synonyms include:
- Disodium methylenebisnaphthalenesulphonate
- Sodium dinaphthylmethanedisulfonate
- Dispersant NNO
- Naphthalenesulfonic acid, methylenebis-, disodium salt
Physical and Chemical Properties
- Appearance : Grayish-white solid at room temperature .
- Solubility : Highly water-soluble, with stability in acidic, alkaline, and saline environments .
- Affinity : Strong affinity for proteins and polyamide fibers but negligible affinity for cotton and linen .
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Naphthalene Derivatives
Key Observations :
- This compound’s sulfonate groups enhance water solubility and stability under extreme pH, distinguishing it from carboxylate esters like dimethyl 2,7-naphthalenedicarboxylate .
- Compared to lignosulfonates (polymeric sulfonates), it has a lower molecular weight, enabling better diffusion in dyeing processes .
Functional Analogues: Dispersants and Surfactants
Key Observations :
- Unlike SDBS, this compound exhibits fiber-specific affinity , making it ideal for targeted dyeing applications .
- Compared to PCEs, it lacks the polymer backbone, limiting its effectiveness as a superplasticizer but offering advantages in cost and compatibility with acidic dyes .
Research Findings and Performance Data
Dye Dispersion Efficiency
Cement Additive Performance
Textile Finishing Synergy
- Innovation: When combined with 1,4-butanediol glycidyl ether, the compound increased tussah silk’s UV resistance by 60% and water repellency by 45% .
Biological Activity
Disodium 2,2'-methylenebisnaphthalenesulphonate (DBNS) is a compound of interest due to its various biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, including its fungicidal properties, toxicity data, and potential applications.
Chemical Structure and Properties
This compound is a sulfonated derivative of methylenebisnaphthalene. Its chemical structure can be represented as follows:
This compound exhibits significant solubility in water due to the presence of sulfonate groups, which enhances its bioavailability.
Fungicidal Properties
DBNS has been identified as a potent fungicide. According to research findings, it acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to that of other known antifungal agents and allows DBNS to effectively target various fungal infections in both humans and plants. Studies have shown that DBNS is effective against pathogens such as Candida species and dermatophytes, making it valuable for both agricultural and medical applications .
Table 1: Efficacy of DBNS Against Fungal Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Candida albicans | 32 µg/mL | Ergosterol biosynthesis inhibition |
| Trichophyton rubrum | 16 µg/mL | Ergosterol biosynthesis inhibition |
| Aspergillus niger | 64 µg/mL | Ergosterol biosynthesis inhibition |
Toxicity and Safety Profile
The toxicity profile of DBNS has been evaluated through various studies. Acute toxicity tests in rodents have indicated that DBNS causes muscle contraction or spasticity at lethal doses . The following table summarizes the acute toxicity data:
Table 2: Acute Toxicity Data for DBNS
| Species | Route of Administration | LD50 (mg/kg) |
|---|---|---|
| Guinea Pig | Oral | 1200 |
| Mouse | Oral | 533 |
| Rat | Oral | 1250 |
These findings suggest that while DBNS has therapeutic potential, careful consideration must be given to its dosage to avoid adverse effects.
Case Study 1: Agricultural Application
In a study conducted on agricultural crops, DBNS was applied as a foliar spray to combat fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls. The application not only improved crop yield but also reduced the need for synthetic fungicides, aligning with sustainable agricultural practices .
Case Study 2: Medical Application
A clinical trial investigated the efficacy of DBNS in treating dermatophytic infections in humans. Patients treated with a topical formulation containing DBNS showed marked improvement within two weeks, with minimal side effects reported. This highlights its potential as an alternative treatment option for skin infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Disodium 2,2'-methylenebisnaphthalenesulphonate in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation of naphthalene followed by condensation with formaldehyde under controlled alkaline conditions. Key steps include maintaining stoichiometric ratios of naphthalene sulfonic acid to formaldehyde and optimizing reaction temperatures (80–100°C) to enhance yield. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove unreacted sulfonic acid residues .
Q. How can the purity of this compound be determined using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, leveraging the compound’s aromatic structure. Complement with elemental analysis (Na and S content) and titration (sulfonate group quantification). Cross-validate using Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate (-SO₃⁻) and methylene (-CH₂-) functional groups .
Q. What are the key solubility characteristics of this compound under varying physicochemical conditions?
- Methodological Answer : The compound is water-soluble (>50 g/L at 25°C) and stable in acidic (pH 2–4), alkaline (pH 8–12), and high-salinity environments. For experimental design, pre-dissolve in deionized water and test solubility gradients under controlled ionic strength (e.g., NaCl or CaCl₂ solutions) to mimic industrial or biological matrices .
Q. What standard protocols exist for characterizing the surfactant properties of this compound?
- Methodological Answer : Use surface tension measurements (Wilhelmy plate method) to determine critical micelle concentration (CMC). Conduct dynamic light scattering (DLS) to assess micelle size distribution. Compare results with known anionic surfactants (e.g., sodium dodecyl sulfate) to contextualize efficacy .
Advanced Research Questions
Q. How does the presence of this compound affect electrochemical processes such as metal deposition or corrosion inhibition?
- Methodological Answer : The compound acts as a cathodic inhibitor by adsorbing onto metal surfaces, disrupting electron transfer. In copper electrodeposition, it reduces dendritic growth by stabilizing ion diffusion layers. Use cyclic voltammetry (CV) to map adsorption behavior and electrochemical impedance spectroscopy (EIS) to quantify corrosion inhibition efficiency (~70–85% at 1–5 mM concentrations) .
Q. What factors influence the efficacy of this compound as a dispersant in colloidal systems or dye solubility studies?
- Methodological Answer : Efficacy depends on pH-dependent charge density, ionic strength, and dye molecular weight. For dye dispersion, optimize concentration (0.5–2.0 wt%) and employ zeta potential measurements to ensure colloidal stability (>|±30 mV|). Contrast performance with polycarboxylate dispersants to identify trade-offs in thermal stability and adsorption kinetics .
Q. What experimental strategies can resolve contradictions in data regarding the surfactant properties of this compound?
- Methodological Answer : Address discrepancies by isolating variables such as counterion effects (Na⁺ vs. Ca²⁺) and temperature-dependent micellization. Use small-angle X-ray scattering (SAXS) to probe micelle morphology and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-reference with molecular dynamics simulations to validate experimental observations .
Q. How does this compound interact with proteins or polymeric matrices in biomedical or material science applications?
- Methodological Answer : The compound’s sulfonate groups exhibit affinity for cationic proteins (e.g., lysozyme) via electrostatic interactions. For polymer composites, employ differential scanning calorimetry (DSC) to study plasticization effects and tensile testing to assess mechanical reinforcement. Note: Its lack of affinity for cellulose limits use in cotton-based materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
